3-AMINO-3-METHYLPIPERIDIN-2-ONE

Chiral Resolution Synthetic Yield Enantiomeric Purity

Sourcing the correct chiral intermediate is critical for JAK, NK1, and PI3K inhibitor programs. The achiral piperidone analogs yield racemic mixtures and project failure. 3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4) provides the essential quaternary stereocenter required for stereospecific synthesis of tofacitinib, CGRP antagonists, and DPP-4 inhibitors. - Direct precursor to (R)-enantiomer (CAS 104761-03-7) for JAK inhibitors - Enables NK1 antagonists with sub-nanomolar binding (IC50 = 0.2-0.29 nM) - Validated DPP-4 chemotype with oral bioavailability (IC50 = 27 nM)

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 64298-90-4
Cat. No. B3355950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AMINO-3-METHYLPIPERIDIN-2-ONE
CAS64298-90-4
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1(CCCNC1=O)N
InChIInChI=1S/C6H12N2O/c1-6(7)3-2-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9)
InChIKeyZGVJSCUBUTWDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-methylpiperidin-2-one – Core Profile & Procurement


3-Amino-3-methylpiperidin-2-one is a chiral, non-aromatic heterocyclic lactam (piperid-2-one) bearing both a primary amine and a quaternary methyl substituent at the 3-position. Its molecular formula is C₆H₁₂N₂O with a molecular weight of 128.17 g/mol [1]. This substitution pattern creates a unique, conformationally constrained chiral center that is critical for downstream stereoselective transformations [2]. The compound is primarily utilized as a key synthetic intermediate and pharmacophore building block in medicinal chemistry, particularly for the construction of kinase inhibitors and neurokinin receptor antagonists, as documented in recent patent literature [2][3].

1 Chiral synthetic intermediate with quaternary stereocenter for stereoselective transformations
2 Pharmacophore building block for kinase inhibitor and neurokinin antagonist discovery
3 Racemate compatible with established industrial chiral resolution protocol

Why 3-Amino-3-methylpiperidin-2-one Cannot Be Replaced by Analogs


Procurement of a generic 3-aminopiperidin-2-one (e.g., CAS 1892-22-4) or a non-chiral piperidone analog cannot functionally replace 3-amino-3-methylpiperidin-2-one in stereospecific syntheses. The C3 methyl group establishes a quaternary stereocenter, which is essential for generating the precise three-dimensional conformation required for target binding in modern kinase inhibitors and CGRP antagonists [1]. Using the achiral or des-methyl analog leads to a complete loss of enantioselectivity in downstream reactions, yielding racemic mixtures with reduced potency and selectivity [2]. Furthermore, the quaternary carbon confers metabolic stability by shielding the adjacent amine from oxidative deamination [1]. Therefore, substituting with a close analog results in synthetic failure or the generation of pharmacologically inferior candidates, directly impacting project timelines and lead quality.

Chirality Des-methyl or achiral analogs lose enantioselectivity, yielding racemic mixtures with altered downstream binding profiles
Stability The C3 quaternary carbon shields the adjacent amine; analogs without it may show different metabolic stability in assays
Synthesis Generic 3-aminopiperidin-2-one cannot support the validated chiral resolution route for API-scale enantiomer production

3-Amino-3-methylpiperidin-2-one vs. Analogs: Comparative Evidence


Enantioselective Resolution vs. Alternative Routes

The (R)-enantiomer of 3-amino-3-methylpiperidin-2-one is a crucial intermediate for the synthesis of tofacitinib and related JAK inhibitors [1]. A direct comparative analysis of synthetic methods reveals that optical resolution of the racemate using (R)- or (S)-binaphthyl phosphoric acid is the preferred industrial route due to its high recovery of enantiomerically pure material [2]. This method provides a quantifiable advantage over alternative asymmetric synthesis approaches, which often require longer routes and more expensive chiral auxiliaries. While absolute yield data for the resolution step is often proprietary, the process is highlighted in patent literature as the enabling step for achieving the high stereochemical purity required for API synthesis [1][3].

Enantioselective Route
Class-level
Binaphthyl phosphoric acid resolution enables scalable (R)-enantiomer production; alternative asymmetric routes yield ~44–55% overall and may require enrichment
Established resolution path supports chiral intermediate procurement strategy
Absolute resolution yields are often proprietary; process compatibility should be confirmed
Chiral Resolution Synthetic Yield Enantiomeric Purity Process Chemistry

PI3K Isoform Inhibition Potency Comparison

While the free base 3-amino-3-methylpiperidin-2-one is a building block, its utility is demonstrated through the activity of elaborated analogs in kinase assays. A direct comparison of a derivative containing this scaffold against key PI3K isoforms shows quantifiable differences in potency. The compound exhibited an IC50 of 1.00E+3 nM (1.0 μM) against PI3Kgamma [1]. In contrast, other closely related 3-amino-piperidin-2-one analogs show nanomolar affinity for different PI3K isoforms, with one example demonstrating a Ki of 13.5 nM for PI3Kalpha [2] and an IC50 of 29.4 nM for PI3Kalpha [2]. This highlights the scaffold's ability to modulate selectivity and potency based on further substitution, making it a versatile starting point for medicinal chemistry optimization.

PI3K Isoform Potency
Class-level
Scaffold-derived analog: PI3Kγ IC50 1.0 µM. Related analog: PI3Kα Ki 13.5 nM, IC50 29.4 nM
~34× difference
Reported isoform-selectivity range supports PI3K inhibitor design studies
Potency values are from elaborated analogs; scaffold alone is not active
Kinase Inhibition PI3K IC50 Medicinal Chemistry

NK1 Receptor Antagonism: Binding Potency

3-Amino-piperidine derivatives, including those based on the 3-methylpiperidin-2-one core, are established pharmacophores for neurokinin (NK1) receptor antagonists [1]. Quantitative binding data for an elaborated analog demonstrates exceptional potency at the human NK1 receptor with an IC50 of 0.200 nM [2]. This is comparable to the activity at the gerbil NK1 receptor where the same analog exhibited an IC50 of 0.290 nM [2]. This level of sub-nanomolar affinity is a direct result of the 3-amino-piperidine scaffold, which positions key functional groups for optimal interaction with the receptor binding pocket [1].

NK1 Binding Affinity
Class-level
Elaborated analog: human NK1 IC50 0.200 nM, gerbil NK1 IC50 0.290 nM
Reported binding potency supports neurokinin receptor antagonist research
Radioligand displacement assay; cross-species context
Neurokinin Receptor NK1 Antagonist Binding Affinity Substance P

3-Amino-3-methylpiperidin-2-one: Key Research & Industrial Applications


Tofacitinib and JAK Inhibitor Synthesis

3-Amino-3-methylpiperidin-2-one (CAS 64298-90-4) is the direct precursor to the (R)-enantiomer (CAS 104761-03-7), which serves as the critical chiral linker in the synthesis of tofacitinib and related JAK inhibitors [1][2]. The established optical resolution process using binaphthyl phosphoric acid allows for the scalable production of the enantiomerically pure (R)-enantiomer, a step that is fundamental to the drug's final stereochemistry and biological activity [2]. Sourcing this compound is essential for any program developing JAK inhibitors or exploring modifications to the tofacitinib scaffold for improved selectivity and potency [3].

NK1 Receptor Antagonist Development

The 3-amino-piperidin-2-one core is a validated scaffold for the design of potent neurokinin-1 (NK1) receptor antagonists, as demonstrated by the development of analogs with sub-nanomolar binding affinity (IC50 = 0.2-0.29 nM) [1]. 3-Amino-3-methylpiperidin-2-one provides the foundational chiral framework for synthesizing libraries of potential NK1 antagonists for research in pain, inflammation, and CNS disorders [2]. Its use ensures that lead compounds benefit from the scaffold's intrinsic ability to engage the receptor, accelerating the hit-to-lead process [1].

DPP-4 Inhibitor Pharmacophore

Structures incorporating the (R)-3-amino-3-methyl piperidine unit, which is directly derived from this compound, have been established as a new chemotype for dipeptidyl peptidase IV (DPP-4) inhibitors [1]. This chemotype has been shown to confer moderate inhibitory activity (e.g., IC50 = 27 nM for a representative analog) combined with a good pharmacokinetic profile, including oral bioavailability in preclinical models [2]. Procuring 3-amino-3-methylpiperidin-2-one enables the exploration of this specific, pharmacokinetically-validated chemical space for developing next-generation antidiabetic agents [1].

Isoform-Selective PI3K Inhibitor Design

The 3-amino-3-methylpiperidin-2-one scaffold is a useful starting point for developing inhibitors of the phosphoinositide 3-kinase (PI3K) family. As shown by quantitative kinase assay data, derivatives can be tuned to achieve distinct potency profiles across different PI3K isoforms, with IC50 values ranging from low nanomolar (29.4 nM for PI3Kalpha) to micromolar (1.0 μM for PI3Kgamma) [1][2]. This tunability makes the compound a valuable asset for medicinal chemistry teams aiming to design isoform-selective inhibitors for oncology or immunology applications [1].

Application
Selection Property
Validation Focus
JAK inhibitor synthesis
Chiral resolution compatibility
Enantiomeric purity for API pathway
NK1 antagonist development
Scaffold binding-site engagement
Binding assay and receptor occupancy
DPP-4 inhibitor exploration
Chemotype PK profile context
In vitro potency and exposure-model review
Isoform-selective PI3K design
Scaffold tunability across isoforms
Kinase selectivity panel interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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